molecular formula C23H19N7 B11032250 N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11032250
M. Wt: 393.4 g/mol
InChI Key: MIBUHVMWHIDHBO-UHFFFAOYSA-N
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Description

N⁴,1-Diphenyl-N⁶-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with phenyl groups at the N⁴ and N1 positions and a pyridin-3-ylmethyl group at N⁶.

Properties

Molecular Formula

C23H19N7

Molecular Weight

393.4 g/mol

IUPAC Name

4-N,1-diphenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C23H19N7/c1-3-9-18(10-4-1)27-21-20-16-26-30(19-11-5-2-6-12-19)22(20)29-23(28-21)25-15-17-8-7-13-24-14-17/h1-14,16H,15H2,(H2,25,27,28,29)

InChI Key

MIBUHVMWHIDHBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CN=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,4-DIPHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the annulation of the pyrazole ring to the pyrimidine ring. This can be achieved through various synthetic routes, including the reaction of appropriate hydrazines with β-diketones or β-ketoesters, followed by cyclization . The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions .

Scientific Research Applications

Case Studies

In a study focusing on pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor (EGFR) inhibitors, compounds similar to N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine were synthesized and tested for their anti-proliferative activities against cancer cell lines such as A549 and HCT-116. The most promising derivatives exhibited IC50 values significantly lower than those of existing EGFR inhibitors .

CompoundIC50 (A549)IC50 (HCT-116)Target
12b8.21 µM19.56 µMEGFR
This compoundTBDTBDCK1

Role in Drug Development

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively utilized in the design of kinase inhibitors due to its structural compatibility with ATP-binding sites. This compound has shown promise as a lead structure for developing selective CK1 inhibitors that could potentially treat various malignancies .

Research Findings

A study highlighted the discovery of novel pyrazolo[3,4-d]pyrimidine derivatives that were optimized for CK1 inhibition through virtual screening methods. The most effective compounds demonstrated potent inhibitory activity with IC50 values in the nanomolar range . Such findings underscore the potential of this compound as a candidate for further development.

Structural Modifications

Ongoing research aims to explore structural modifications to enhance the potency and selectivity of this compound against specific targets like CK1 and EGFR. By optimizing the pharmacophoric features and reducing off-target effects, researchers hope to develop more effective therapeutic agents.

Clinical Implications

As research progresses towards clinical applications, understanding the pharmacokinetics and safety profiles of this compound will be crucial for its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of N1,4-DIPHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and physicochemical properties can be contextualized by comparing it to related pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives. Key structural variations include substitutions at N⁴, N⁶, and the pyrimidine core, which influence hydrogen bonding, solubility, and biological potency.

Physicochemical and Structural Properties

  • Hydrogen Bonding : The target compound’s N⁶ pyridinylmethyl group may participate in additional hydrogen bonds or π-stacking interactions, unlike analogs with purely hydrophobic substituents (e.g., ethyl or methyl groups) .
  • Solubility : Bulky aromatic substituents (e.g., diphenyl, pyridinylmethyl) likely reduce aqueous solubility compared to smaller or polar groups (e.g., methoxypropyl in ).
  • Crystallinity : Hydrated vs. anhydrous forms of similar compounds (e.g., ) suggest that the target compound’s substituents may influence crystallization behavior, impacting formulation stability.

Biological Activity

N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N6. It features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities.

Structural Features

FeatureDescription
Molecular Weight342.39 g/mol
SMILESC1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CN=CC=C4)C(=C2)C(=O)O
InChI KeyCOGYOLZVCQRYIJ-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit promising anticancer properties. A study highlighted the synthesis of various derivatives that function as epidermal growth factor receptor inhibitors (EGFRIs). Among these, this compound demonstrated significant anti-proliferative activity against A549 and HCT-116 cancer cell lines with IC50 values of 8.21 µM and 19.56 µM respectively .

The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with cancer proliferation. Specifically, it targets the ATP-binding site of the EGFR, disrupting downstream signaling pathways involved in cell growth and survival .

Kinase Inhibition

In addition to EGFR inhibition, related pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of casein kinase 1 (CK1), which is implicated in various cancers and neurodegenerative diseases. A notable derivative showed an IC50 value of 78 nM against CK1 .

Summary of Biological Activities

Activity TypeTargetIC50 Value
Anti-proliferativeA549 (lung cancer)8.21 µM
Anti-proliferativeHCT-116 (colon cancer)19.56 µM
CK1 InhibitionCK178 nM

Study on EGFR Inhibition

In a comparative study involving various pyrazolo[3,4-d]pyrimidine derivatives, compound 12b was noted for its potent activity against both wild-type and mutant EGFR (IC50 = 0.016 µM for wild-type and IC50 = 0.236 µM for mutant EGFR). This highlights the potential of these compounds in treating resistant forms of cancer .

Study on CK1 Inhibition

Another investigation focused on the development of CK1 inhibitors revealed that N~6~-phenyl derivatives exhibited significant inhibition at nanomolar concentrations. This study emphasized the therapeutic potential of targeting CK1 in cancer treatment .

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